2-chloro-3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
The compound 2-chloro-3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic derivative of the benzo[c]chromen-6-one scaffold, characterized by a tetrahydro ring system, a chloro substituent at position 2, and a 2-naphthyl-linked oxoethoxy group at position 2. This structural framework is associated with diverse biological and physicochemical properties, including fluorescence-based metal sensing and cholinesterase inhibition . Its design is inspired by natural urolithins and synthetic coumarin derivatives, which exhibit selective interactions with transition metals like Iron(III) .
Properties
IUPAC Name |
2-chloro-3-(2-naphthalen-2-yl-2-oxoethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClO4/c26-21-12-20-18-7-3-4-8-19(18)25(28)30-23(20)13-24(21)29-14-22(27)17-10-9-15-5-1-2-6-16(15)11-17/h1-2,5-6,9-13H,3-4,7-8,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZCZGVQMJZZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC(=O)C4=CC5=CC=CC=C5C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structure and Composition
- Chemical Formula : C₁₈H₁₅ClO₃
- Molecular Weight : 320.76 g/mol
- IUPAC Name : 2-chloro-3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
2D Structure Representation
2D Structure
Medicinal Chemistry
Anticancer Activity
Research indicates that benzochromene derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and prostate cancer cells. For instance, studies have demonstrated that the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Mechanism of Action
The proposed mechanism involves the modulation of apoptotic pathways and the inhibition of cell cycle progression. This compound may also interact with key molecular targets involved in tumor growth and metastasis.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of benzochromene derivatives. The compound is believed to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models.
Case Study: In Vivo Models
In animal models of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers, suggesting its viability as a therapeutic agent for conditions such as arthritis.
Neuroprotective Effects
The neuroprotective properties of benzochromene derivatives are under investigation for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects.
Research Findings
Studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage, which is a contributing factor in neurodegeneration.
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated through various assays. Results indicate that it effectively scavenges free radicals and reduces oxidative stress markers.
Implications for Health
By mitigating oxidative stress, this compound may contribute to overall health benefits, potentially lowering the risk of chronic diseases associated with oxidative damage.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on MCF-7 breast cancer cells. Results showed a significant decrease in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Mechanism
In a controlled trial involving rats with induced arthritis, treatment with the compound resulted in reduced swelling and pain compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Modifications
The compound’s uniqueness lies in its tetrahydro ring , chloro substituent , and bulky 2-naphthyl group , which distinguish it from related benzo[c]chromen-6-ones. Below is a comparative analysis with structurally similar compounds:
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~424–450 g/mol, inferred) is higher than THU-OH (246.26 g/mol) and benzodioxol derivatives (378.37 g/mol), which may influence bioavailability .
- Fluorescence Quenching : THU-OH and Urolithin B exhibit Iron(III)-mediated fluorescence quenching ("turn-off"). The target compound’s chloro and naphthyl groups may alter this behavior by modifying electron-withdrawing effects or steric hindrance .
Functional Comparisons
Iron(III) Sensing
- THU-OH : Demonstrates selective "turn-off" fluorescence in the presence of Iron(III), attributed to the 3-OH group’s chelation ability. The tetrahydro ring improves stability in aqueous environments .
- Target Compound : The absence of a 3-OH group and presence of a chloro substituent may reduce Iron(III) affinity. However, the 2-naphthyl group could introduce π-π interactions with metal ions, warranting further experimental validation .
Cholinesterase Inhibition
Benzo[c]chromen-6-one derivatives with tetrahydro rings (e.g., THU-OH analogs) have shown inhibitory activity against acetylcholinesterase. The target compound’s bulky substituents may enhance binding to enzyme pockets .
Preparation Methods
Mitsunobu Reaction
Reaction of 4 with 5 using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF facilitates ether bond formation under mild conditions.
Yield : 70–76%.
Limitation : Requires anhydrous conditions and stoichiometric reagents.
Nucleophilic Substitution
A more scalable approach involves deprotonating 4 with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C, followed by addition of 5 .
Yield : 65–70%.
Advantage : Cost-effective and amenable to large-scale synthesis.
Optimization and Green Chemistry Approaches
Recent advances emphasize solvent-free and energy-efficient protocols:
Q-Tube-Assisted Synthesis
Adapting methodologies from chromeno[4,3-b]pyridine synthesis, the target compound is synthesized in a sealed Q-tube reactor at 160–170°C using ammonium acetate (NH₄OAc) as a catalyst. This method reduces reaction time from 18 h to 45 min and improves yields to 85–90%.
Microwave Irradiation
Microwave-assisted coupling of 4 and 5 in acetonitrile (MeCN) at 120°C for 20 min achieves 88% yield, minimizing thermal degradation.
Analytical and Spectroscopic Validation
Successful synthesis is confirmed through:
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¹H NMR : Aromatic protons of the naphthyl group appear as multiplet signals at δ 7.8–8.2 ppm.
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LC-MS : Molecular ion peak at m/z 434.1 [M+H]⁺.
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X-ray Crystallography : Confirms the planar benzochromenone core and ether linkage geometry.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Mitsunobu Reaction | 70–76 | 12 h | High | Moderate |
| Nucleophilic Substitution | 65–70 | 24 h | Low | High |
| Q-Tube Reactor | 85–90 | 45 min | Medium | High |
| Microwave Irradiation | 88 | 20 min | High | Moderate |
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step pathways, including cyclocondensation reactions or tandem photo-thermal-photo sequences. Key steps include:
- Cycloaddition : Use of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with carbonyl precursors under controlled temperatures (60–80°C) to form the benzochromenone core .
- Substitution : Introduction of the 2-naphthyl-2-oxoethoxy group via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical Factors : Temperature, solvent polarity, and catalyst selection significantly impact yield (reported 50–75% in optimized protocols) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use ¹H/¹³C NMR (δ 7.2–8.5 ppm for naphthyl protons; δ 170–180 ppm for carbonyl carbons) and FT-IR (C=O stretch at ~1720 cm⁻¹) .
- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 447.12) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In Vitro Assays :
- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
- Anti-inflammatory : COX-2 inhibition assay using ELISA kits .
- Cytotoxicity Control : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .
- Dose Range : Start with 1–100 µM concentrations, using doxorubicin or aspirin as positive controls .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer :
- Solubility : DMSO or ethanol for stock solutions (10 mM); avoid aqueous buffers due to hydrolysis risk .
- Storage : –20°C under argon to prevent oxidation; monitor degradation via TLC over 6 months .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
- Methodological Answer :
- SAR Studies :
- Replace the 2-naphthyl group with 4-chlorobenzyl to assess impact on cytotoxicity (e.g., 20% reduced activity in HepG2) .
- Introduce electron-withdrawing groups (e.g., NO₂) at the chromenone C-3 position to enhance oxidative stability .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity with targets like EGFR or TNF-α .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Reproducibility Checks :
- Validate assay conditions (e.g., cell passage number, serum-free media pre-treatment) .
- Compare batch-to-batch purity via LC-MS to rule out impurities causing variability .
- Mechanistic Follow-Up : Use siRNA knockdowns to confirm target engagement if initial results conflict .
Q. How can researchers elucidate the compound’s mechanism of action?
- Methodological Answer :
- Target Identification :
- Pull-Down Assays : Biotinylated derivative with streptavidin beads + LC-MS/MS for protein interaction mapping .
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis genes) .
- Pathway Analysis : Western blotting for phosphorylation status of ERK or AKT .
Q. What in vitro models are suitable for toxicity profiling?
- Methodological Answer :
- Hepatotoxicity : Primary hepatocytes (rat or human) + ALT/AST release assays .
- Cardiotoxicity : hERG channel inhibition screening via patch-clamp electrophysiology .
- Genotoxicity : Comet assay or γH2AX foci quantification .
Q. How can metabolic pathways be studied to improve pharmacokinetics?
- Methodological Answer :
- Microsomal Stability : Incubate with liver microsomes (human/rat) + NADPH; monitor parent compound depletion via UPLC .
- Metabolite ID : High-resolution MS/MS after in vitro incubation to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. What experimental designs test synergistic effects with existing therapies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
